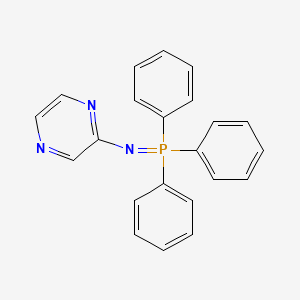

N-(Triphenylphosphoranylidene)-pyrazinamine

Description

N-(Triphenylphosphoranylidene)-pyrazinamine is a phosphorus-containing heterocyclic compound characterized by a pyrazinamine core (C₄H₅N₃) linked to a triphenylphosphoranylidene group (PPh₃=). This structure enables its use in aza-Wittig reactions, which form carbon-nitrogen bonds for synthesizing nitrogen-containing heterocycles such as pyrroles and imidazolidines .

Structure

3D Structure

Properties

IUPAC Name |

triphenyl(pyrazin-2-ylimino)-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N3P/c1-4-10-19(11-5-1)26(20-12-6-2-7-13-20,21-14-8-3-9-15-21)25-22-18-23-16-17-24-22/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHZFLHEXJFVGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NC2=NC=CN=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499537 | |

| Record name | 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69982-02-1 | |

| Record name | 2-[(Triphenyl-lambda~5~-phosphanylidene)amino]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Triphenylphosphoranylidene)-pyrazinamine typically involves the reaction of triphenylphosphine with pyrazinamine under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of a base to deprotonate the pyrazinamine, facilitating the nucleophilic attack on the triphenylphosphine.

Industrial Production Methods: Industrial production of N-(Triphenylphosphoranylidene)-pyrazinamine may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(Triphenylphosphoranylidene)-pyrazinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The triphenylphosphoranylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve halogenating agents or other electrophiles.

Major Products Formed:

Oxidation: Formation of phosphine oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyrazinamine derivatives.

Scientific Research Applications

N-(Triphenylphosphoranylidene)-pyrazinamine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(Triphenylphosphoranylidene)-pyrazinamine involves its interaction with molecular targets through its triphenylphosphoranylidene group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of N-(triphenylphosphoranylidene)-pyrazinamine with related compounds:

*Inferred properties based on structural analogs.

Key Research Findings

- Stereoselectivity : Ethyl (triphenylphosphoranylidene)acetate achieves >90% stereoselectivity in forming E-alkenes during Wittig reactions, critical for synthesizing bioactive lactams .

- Market Viability : Bis-(triphenylphosphoranylidene) ammonium chloride has a growing market (CAS 21050-13-5), driven by demand in specialty chemicals and catalysis, with a 2024 market price of ~$2,200 per report .

- Limitations : Alkaline hydrolysis of ethyl (triphenylphosphoranylidene)acetate results in low yields of desired products, necessitating optimized conditions for industrial use .

Biological Activity

N-(Triphenylphosphoranylidene)-pyrazinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

N-(Triphenylphosphoranylidene)-pyrazinamine is known to modulate the activity of phosphoinositide 3-kinases (PI3K), particularly PI3Kγ. This enzyme plays a crucial role in various cellular processes, including cell growth, survival, and migration. The inhibition or modulation of PI3Kγ has been linked to therapeutic effects in several diseases, including cancer and autoimmune disorders .

Therapeutic Applications

The compound's ability to influence PI3Kγ activity suggests its potential use in treating:

- Autoimmune Diseases : By modulating immune cell functions, it may help manage conditions such as rheumatoid arthritis and lupus.

- Cancer : Its role in inhibiting tumor cell proliferation and survival pathways makes it a candidate for cancer therapy.

- Cardiovascular Diseases : Given its effects on endothelial function and inflammation, it may have protective cardiovascular effects.

- Neurodegenerative Diseases : The modulation of PI3K pathways could be beneficial in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Study Analysis

A notable study investigated the effects of N-(Triphenylphosphoranylidene)-pyrazinamine on neutrophil behavior in a model of asthma. The results indicated that treatment with this compound significantly reduced neutrophil recruitment to inflamed tissues, suggesting its potential as an anti-inflammatory agent. This aligns with findings that PI3Kγ plays a critical role in immune cell chemotaxis .

Another research effort focused on the compound's efficacy in cancer models. In vitro studies demonstrated that N-(Triphenylphosphoranylidene)-pyrazinamine effectively inhibited the proliferation of various cancer cell lines through the downregulation of PI3K signaling pathways. These findings highlight its potential as a therapeutic agent against malignancies that rely on PI3K pathway activation for growth and survival .

Q & A

Q. What are the established synthetic routes for N-(Triphenylphosphoranylidene)-pyrazinamine?

Methodological Answer: The compound is typically synthesized via aza-Wittig reactions . A common route involves the nucleophilic addition of aryl phosphines (e.g., triphenylphosphine) to pyrazinamide derivatives, followed by elimination of nitrogen or other leaving groups. For example, in analogous systems, phenacyl azides react with triphenylphosphine to form iminophosphorane intermediates, which undergo further cyclization or trapping with electrophiles (e.g., aldehydes) . Alternative methods include reacting sodium azides with sulfamoyl chlorides in methyl ethyl ketone, as demonstrated in related phosphoranylidene-sulfamoyl azide syntheses .

Q. What spectroscopic methods are critical for characterizing N-(Triphenylphosphoranylidene)-pyrazinamine?

Methodological Answer: Key techniques include:

- Multinuclear NMR :

- ¹H NMR : Signals for aromatic protons (δ ~6.6–8.0 ppm) and imine protons (singlet at δ ~6.6 ppm in analogous triazolyl chromenones) .

- ³¹P NMR : A distinct signal at δ ~9–10 ppm confirms the presence of a phosphoranylidene group in a five-membered ring system .

- ¹³C NMR : Peaks for C=P (δ ~153–155 ppm) and C=N (δ ~164 ppm) are diagnostic .

- Mass Spectrometry (MS) : A molecular ion peak (M⁺) at m/z ~564 (for derivatives with similar molecular weights) .

- IR Spectroscopy : Stretching vibrations for C=N (~1600 cm⁻¹) and P=N (~1250 cm⁻¹) bonds .

Advanced Research Questions

Q. How does N-(Triphenylphosphoranylidene)-pyrazinamine participate in 1,3-dipolar cycloaddition reactions?

Methodological Answer: The compound acts as a dipolarophile in cycloadditions. For instance, its iminophosphorane moiety reacts with azides to form triazoline intermediates. These intermediates undergo ring expansion to yield triazepines or other heterocycles. In one study, a triazoline intermediate derived from a similar phosphoranylidene compound expanded into a triazepine via Hoffmann degradation, releasing triphenylphosphine as a byproduct . Mechanistic studies should include monitoring reaction progression via thin-layer chromatography (TLC) and isolating intermediates under inert conditions to prevent decomposition .

Q. How can researchers resolve contradictions in reaction outcomes when using N-(Triphenylphosphoranylidene)-pyrazinamine?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., cyclization vs. decomposition). To address this:

- Optimize reaction conditions : Vary solvents (e.g., THF vs. toluene), temperatures, and stoichiometric ratios to favor desired products .

- Characterize byproducts : Use preparative chromatography to isolate minor products (e.g., triazepines vs. triazolines) and analyze them via NMR/MS .

- Computational modeling : Predict thermodynamic favorability of intermediates using DFT calculations to rationalize product distributions .

Q. What challenges arise in interpreting dynamic NMR data for N-(Triphenylphosphoranylidene)-pyrazinamine derivatives?

Methodological Answer: Restricted rotation around C–N or P–N bonds can cause signal splitting or coalescence in NMR spectra. For example, dynamic ¹H NMR studies on aryl-N-(triphenylphosphoranylidene) imidocarbamates revealed slow rotation about the sulfonamide bond, requiring variable-temperature NMR to observe distinct conformers . Researchers should:

- Conduct VT-NMR experiments (e.g., −40°C to 80°C) to resolve overlapping signals.

- Compare experimental data with computed rotational barriers (e.g., using Gaussian software) .

Q. How does N-(Triphenylphosphoranylidene)-pyrazinamine interact with carbon dioxide in synthetic applications?

Methodological Answer: The compound can trap CO₂ via nucleophilic attack on the electrophilic carbon of CO₂, forming carbamate intermediates. In a reported procedure, CO₂ was bubbled into a toluene solution of N-(triphenylphosphoranylidene)aniline, leading to complete consumption of the iminophosphorane and subsequent formation of benzyl carbamates . This method is adaptable to pyrazinamine derivatives by substituting aniline with pyrazinamide precursors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.